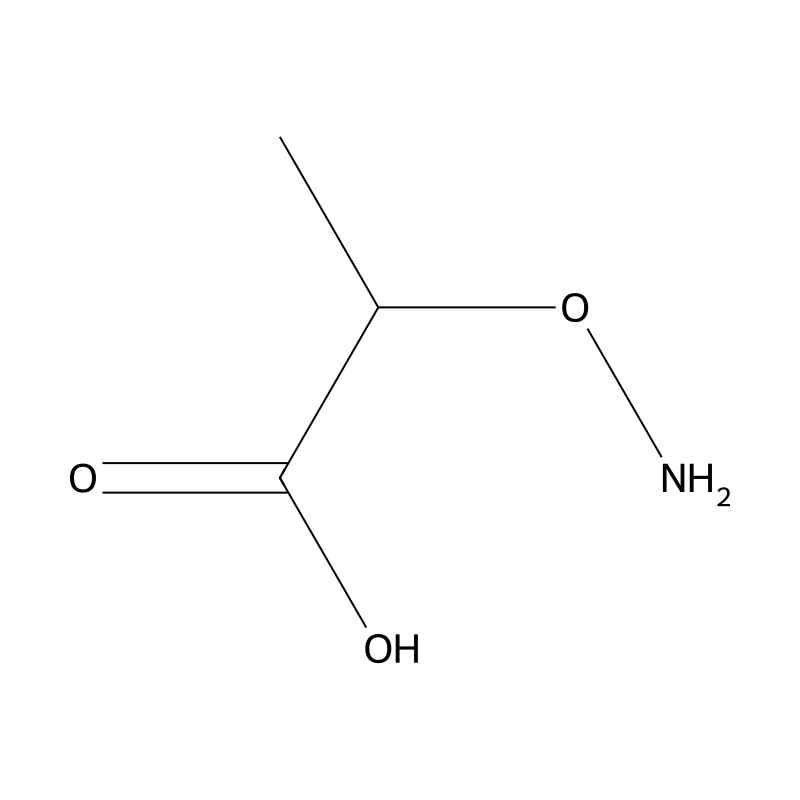

2-(Aminooxy)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Enzyme Inhibition

The molecule contains an aminooxy group, a known functional group that can bind to carbonyl groups in enzymes. This binding can inactivate the enzyme, making 2-(Aminooxy)propanoic acid a potential candidate for enzyme inhibition studies (). Research in this area could involve investigating its effect on specific enzymes involved in various biological processes.

Analog Design

The structure of 2-(Aminooxy)propanoic acid bears some resemblance to naturally occurring amino acids. This could make it a useful tool in designing analogs of these molecules to study their biological functions or develop new drugs. For instance, researchers might explore how replacing a carboxylic acid group in an amino acid with the aminooxy group of 2-(Aminooxy)propanoic acid affects its interaction with biological targets.

2-(Aminooxy)propanoic acid is an organic compound with the molecular formula CHNO. It is classified as a derivative of propanoic acid, where an aminooxy group replaces one of the hydrogen atoms on the carbon chain. This modification imparts unique chemical properties, making it a valuable compound in various scientific fields. The aminooxy group is characterized by its ability to form stable oxime linkages with carbonyl-containing compounds, which is crucial for its applications in biochemical research and organic synthesis.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert it into amino derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The aminooxy group can participate in substitution reactions with other functional groups, often involving halides and acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

2-(Aminooxy)propanoic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and metabolic pathways. The mechanism of action involves its interaction with specific molecular targets, such as enzymes. By binding to their active sites, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This property makes it a valuable tool in biochemical research and potential therapeutic applications.

The synthesis of 2-(Aminooxy)propanoic acid can be achieved through several methods:

- Hydroxylamine Reaction: One common approach involves the reaction of hydroxylamine with an alpha-keto acid, such as pyruvic acid. This reaction typically requires a catalyst and is conducted in an aqueous medium at a controlled pH to ensure the formation of the desired product.

- Industrial Production: In industrial settings, large-scale synthesis is optimized to maximize yield and purity. This may involve purification steps such as crystallization or chromatography to obtain the final product in a highly pure form.

2-(Aminooxy)propanoic acid finds diverse applications across several fields:

- Chemistry: It serves as a reagent in organic synthesis and as an intermediate for preparing other compounds.

- Biology: The compound is employed in studies involving enzyme inhibition and metabolic pathways.

- Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

- Industry: It is utilized in the production of various chemicals and materials.

Studies on 2-(Aminooxy)propanoic acid have highlighted its interactions with various molecular targets. The aminooxy group allows for specific binding to carbonyl-containing substrates, which can be exploited in enzyme inhibition assays and other biochemical applications. Research continues to explore its potential as a probe for studying enzyme mechanisms and pathways involving carbonyl compounds.

Several compounds share structural similarities with 2-(Aminooxy)propanoic acid, each exhibiting unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Aminooxyacetic acid | CHNO | Similar structure but different functional groups; used in biochemistry |

| Aminooxy-naphthylpropanoic acid | CHNO | Known for its inhibitory activity against specific enzymes |

| 2-Amino-3-(aminooxy)propanoic acid | CHNO | Contains both amino and aminooxy groups; versatile reactivity |

Uniqueness: 2-(Aminooxy)propanoic acid is particularly unique due to its specific aminooxy group, which imparts distinct chemical properties and reactivity not present in many similar compounds. This makes it especially useful in targeted biochemical studies and industrial applications.